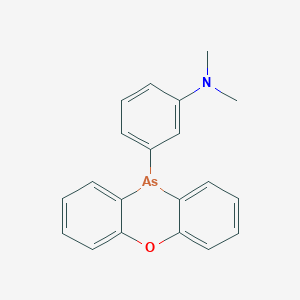
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline is a chemical compound that contains 41 atoms, including 18 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is known for its unique structure, which includes a phenoxarsinin group attached to an aniline moiety. The presence of arsenic in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves several steps. The synthetic route typically starts with the preparation of the phenoxarsinin intermediate, which is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity, including its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets and pathways within cells. The phenoxarsinin group is known to interact with specific proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways and gene expression .
Comparison with Similar Compounds
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline can be compared with other similar compounds, such as N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline. Both compounds share a similar structure, but the position of the phenoxarsinin group differs, leading to variations in their chemical properties and reactivity. The unique structure of this compound makes it distinct from its analogs and contributes to its specific applications and effects .
Properties
CAS No. |
51440-01-8 |
|---|---|
Molecular Formula |
C20H18AsNO |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-9-7-8-15(14-16)21-17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21/h3-14H,1-2H3 |
InChI Key |
OXBZHZBDYQICRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















